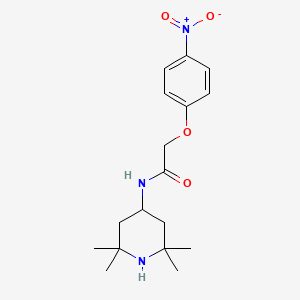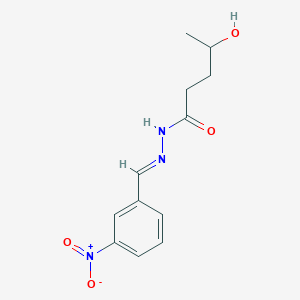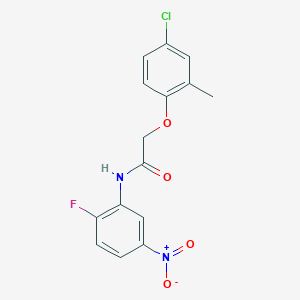
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as MPPG, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPPG belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists, which have been studied for their ability to modulate glutamate neurotransmission in the brain.
Mécanisme D'action
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide acts as an antagonist at the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide can modulate glutamate neurotransmission and reduce excitotoxicity, which has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects, including reducing glutamate release, decreasing oxidative stress, and increasing cerebral blood flow. These effects contribute to its neuroprotective properties and potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its ability to modulate glutamate neurotransmission and its neuroprotective properties. However, its limitations include its potential for off-target effects and its lack of specificity for the NMDA receptor.
Orientations Futures
There are several future directions for research on N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, including further studies on its potential therapeutic applications in neurological and psychiatric disorders, as well as its mechanism of action and potential off-target effects. Additionally, research on the development of more specific NMDA receptor antagonists may provide insights into the potential therapeutic applications of N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide and other NMDA receptor modulators.
Méthodes De Synthèse
The synthesis of N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with N-methylglycine, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The final product is obtained through purification and isolation.
Applications De Recherche Scientifique
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, stroke, depression, and anxiety. It has been shown to have neuroprotective effects and to modulate glutamate neurotransmission, which has been implicated in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-17-16(19)12-18(13-8-10-14(22-2)11-9-13)23(20,21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGJMAIZSSFEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)
![4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5721300.png)


![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5721340.png)

![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)
![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5721366.png)
![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)

![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)
